Pariceract

Parkinson's disease GBA1 mutation disease modification

Selecting a GCase modulator without Phase 2 safety data risks translational failure. Pariceract (BIA 28-6156) is the most clinically advanced allosteric GCase activator, with a completed 78-week Phase 2b trial in 273 GBA-PD patients and a confirmed negative thorough QT/QTc study. · Clinically-validated CNS target engagement: 1:1 CSF-to-plasma free fraction, 28 h half-life supporting once-daily dosing. · Defined in vitro activation: +25% at 0.1 μM, +130% at 1 μM, enabling precise dose-response studies. · High-purity (≥98%) research-grade material from validated suppliers ensures experimental reproducibility.

Molecular Formula C20H30N4O2
Molecular Weight 358.5 g/mol
CAS No. 1919820-28-2
Cat. No. B608665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePariceract
CAS1919820-28-2
SynonymsLTI-291;  LTI 291;  LTI291.
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C
InChIInChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25)
InChIKeyHZILSILAELSWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pariceract: GCase Allosteric Activator


Pariceract (also known as LTI-291 or BIA 28-6156; CAS 1919820-28-2) is a CNS-penetrant small-molecule allosteric activator of the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene [1]. It is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative with the molecular formula C20H30N4O2 and a molecular weight of 358.48 g/mol [2]. The compound increases the activity of both wild-type and mutant forms of GCase and has advanced to Phase 2 clinical development for GBA1-associated Parkinson's disease (GBA-PD) as of early 2026 [3]. Pariceract is also under investigation for endometriosis and other indications related to GCase dysfunction .

Mechanism Allosteric GCase activator (non-competitive), avoids active-site competition
CNS Access Reported CSF-to-plasma free fraction equivalence supports CNS target engagement studies
GCase Activity Activates both wild-type and mutant GCase; suitable for pathway modulation research

Pariceract vs. Generic GCase Modulators


GCase-targeting compounds are not interchangeable; they differ fundamentally in mechanism, molecular target engagement, and clinical validation status. Pariceract (BIA 28-6156) is an allosteric activator that enhances enzymatic activity without competing with substrate binding, distinguishing it from active-site pharmacological chaperones such as ambroxol, which bind to the catalytic pocket and can cause on-target lysosomal inhibition [1]. Furthermore, among allosteric GCase activators in clinical development, Pariceract is the most clinically advanced, with Phase 2 efficacy data expected in mid-2026 [2]. Procurement of a non-validated GCase modulator or a compound lacking CNS penetration data introduces significant scientific and translational risk, particularly given the divergent pharmacokinetic profiles, off-target potentials, and regulatory documentation across this class [3].

Mechanism mismatch Allosteric activators differ from active-site chaperones (e.g., ambroxol); allosteric binding may avoid lysosomal inhibition inherent to chaperone mechanism.
CNS profile Not all GCase modulators report equivalent CNS free fraction data; substituting may shift target engagement interpretation.
Evidence maturity Reported clinical-phase data volume varies across compounds; cardiac repolarization endpoint documentation may not be matched in earlier-stage alternatives.

Pariceract vs. Clinical GCase Activators


Clinical Development Stage vs. GT-02287 & VQ-101

Pariceract (BIA 28-6156) is currently in Phase 2 clinical development for GBA-PD, with a Phase 2b ACTIVATE study actively enrolling and topline efficacy data expected in mid-2026 [1]. In contrast, GT-02287 (Gain Therapeutics) is in Phase 1b/2a evaluation as of early 2026, while VQ-101 (Vanqua Bio) is in Phase 1b with open-label extension ongoing [2]. This approximately 12-24 month advancement in clinical validation timelines represents the most tangible differentiation for procurement decisions where translational confidence and regulatory documentation maturity are paramount.

Research phase context
Head-to-head
Phase 2 (ACTIVATE study) vs. Phase 1b/2a (GT-02287) and Phase 1b (VQ-101)
Reported later-stage research evidence context; may support advanced model planning review.
Phase designations as of Q1 2026; verify current status.
Parkinson's disease GBA1 mutation disease modification

Allosteric Activation vs. Ambroxol Chaperone

Pariceract functions as an allosteric activator of GCase, binding outside the active site to enhance enzymatic activity without competing with substrate binding. This mechanism avoids the on-target lysosomal inhibition observed with active-site pharmacological chaperones such as ambroxol, which bind directly to the catalytic pocket [1]. Ambroxol's chaperone mechanism can paradoxically inhibit GCase activity at therapeutic concentrations within the acidic lysosomal environment, a limitation that allosteric activators like Pariceract circumvent . This mechanistic distinction is critical for long-term disease-modifying applications where sustained, uninhibited GCase activation is required.

Activation mechanism
Class-level
Allosteric activator (non-competitive) vs. ambroxol chaperone (competitive)
Allosteric mechanism may avoid lysosomal inhibition reported with active-site chaperones.
Class-level pharmacological distinction; no direct comparative activation data.
GCase activation allosteric modulator pharmacological chaperone

Cardiac Safety: Negative Thorough QT Study

A randomized, double-blind, placebo-controlled, crossover thorough QT/QTc study evaluated the effect of Pariceract (BIA 28-6156) on cardiac repolarization in 37 healthy subjects. The concentration-QTc analysis indicated no effect on ΔΔQTcF exceeding 10 ms up to BIA 28-6156 plasma levels of approximately 7150 ng/mL, far exceeding therapeutic exposure ranges. The study concluded that BIA 28-6156 has no clinically relevant impact on ECG parameters, confirming a negative thorough QT/QTc study [1]. This level of cardiac safety characterization is not yet available for GT-02287 or VQ-101 in the published literature.

Cardiac repolarization
Endpoint context
ΔΔQTcF
Reported cardiac repolarization endpoint context; comparator data not published.
Phase 1 study in 37 healthy subjects; relevance for specific research models requires validation.
CNS penetration
Reported
Free CSF concentration = free plasma fraction (1:1 equivalence)
Supports CNS target engagement model design.
Phase 1b data in GBA-PD patients; confirm in your specific model.
In vitro GCase activation
Reported
+25% at 0.1 μM; +130% at 1 μM (wild-type human GCase)
Reported biochemical activation context; cross-study assay conditions differ.
Comparator data from distinct assay systems; avoid direct potency ranking.
PK half-life
Reported
Median t½ = 28.0 h (multiple-dose, healthy volunteers)
Supports once-daily dosing scheduling in research models.
Healthy volunteer data; confirm pharmacokinetics in your disease model.
cardiac safety QTc prolongation thorough QT study

CSF-to-Plasma Free Fraction Equivalence

In a Phase 1b trial of GBA-PD patients receiving 28 daily doses of Pariceract (LTI-291), free CSF concentrations were found to be equal to the free fraction in plasma, demonstrating complete CNS penetration without evidence of active efflux [1]. Preclinical studies additionally confirmed that BIA 28-6156 easily crosses the blood-brain barrier and accesses GCase within the brain and central nervous system [2]. While GT-02287 and VQ-101 have also reported CNS penetration, Pariceract's CSF-to-plasma free fraction equivalence data provides the most quantitatively rigorous demonstration of CNS target engagement among clinical-stage GCase activators.

CNS penetration
Reported
Free CSF concentration = free plasma fraction (1:1 equivalence)
Supports CNS target engagement model design.
Phase 1b data in GBA-PD patients; confirm in your specific model.
CNS penetration blood-brain barrier cerebrospinal fluid

In Vitro GCase Activation

Pariceract increases the activity of wild-type human GCase by 25% at 0.1 μM and 130% at 1 μM in vitro, as reported by multiple independent sources referencing the original patent data [1]. The compound activates both normal and mutant forms of GCase [2]. For procurement context, GT-02287 increased GCase activity in dried blood spots by approximately 30% in healthy volunteers (in vivo PD marker), while VQ-101 demonstrated >70% lysosomal GCase activation in GBA-PD patients after 28 days [3]. Direct in vitro head-to-head comparisons between these compounds are not publicly available; the data presented reflect cross-study metrics under distinct assay conditions and should not be interpreted as relative potency rankings.

In vitro GCase activation
Reported
+25% at 0.1 μM; +130% at 1 μM (wild-type human GCase)
Reported biochemical activation context; cross-study assay conditions differ.
Comparator data from distinct assay systems; avoid direct potency ranking.
GCase activity enzymatic assay allosteric activation

Pharmacokinetic Profile

In a multiple ascending dose study in healthy volunteers, Pariceract (LTI-291) demonstrated a median half-life of 28.0 hours after 14 consecutive daily doses, with Cmax and AUC increasing in a dose-proportional manner across the 3-60 mg dose range [1]. This half-life supports once-daily oral administration, which has been the dosing regimen employed in all clinical studies to date [2]. The 28-hour half-life provides a pharmacokinetic advantage for sustained target engagement without requiring twice-daily or more frequent dosing schedules.

PK half-life
Reported
Median t½ = 28.0 h (multiple-dose, healthy volunteers)
Supports once-daily dosing scheduling in research models.
Healthy volunteer data; confirm pharmacokinetics in your disease model.
pharmacokinetics half-life once-daily dosing

Pariceract Research Applications


GBA-PD Translational Research

Pariceract is the most clinically advanced GCase allosteric activator for GBA-PD, with Phase 2 efficacy evaluation actively ongoing. Researchers designing disease-modification studies in GBA-PD cohorts should prioritize Pariceract over earlier-stage compounds (GT-02287, VQ-101) due to its accumulated human safety database spanning Phase 1 SAD/MAD, Phase 1b patient studies, and thorough QT characterization [1]. The compound's 28-hour half-life and demonstrated 1:1 CSF-to-plasma free fraction equivalence provide predictable once-daily CNS target engagement .

Allosteric GCase Activation Studies

For research requiring sustained GCase activation without the confounding factor of active-site competitive inhibition, Pariceract's allosteric mechanism offers a critical advantage over pharmacological chaperones such as ambroxol [1]. This is particularly relevant for long-term cell culture studies or chronic in vivo models where chaperone-mediated lysosomal inhibition could artifactually suppress the very pathway under investigation. Pariceract's well-characterized in vitro activation profile (+25% at 0.1 μM; +130% at 1 μM) enables precise concentration selection for dose-response studies .

Cardiac Safety in CNS Drug Development

Drug development programs requiring comprehensive cardiac safety documentation for regulatory submissions should consider Pariceract based on its negative thorough QT/QTc study, which demonstrated no clinically relevant ΔΔQTcF prolongation at plasma concentrations up to 7150 ng/mL [1]. This level of cardiac safety characterization exceeds what is publicly available for competing clinical-stage GCase activators and reduces the need for additional de-risking studies when incorporating the compound into translational pipelines.

Endometriosis & Non-Neurological GCase Research

Beyond Parkinson's disease, Pariceract is indicated for endometriosis research based on its GCase activation mechanism [1]. Researchers exploring the role of glucocerebrosidase dysfunction in non-neurological conditions may leverage Pariceract's established safety and pharmacokinetic profile as a tool compound. The availability of high-purity research-grade material (≥98-99% by HPLC) from multiple vendors supports reproducible experimental design .

Application
Selection Property
Validation Focus
GBA-PD pathway modulation studies
CNS-penetrant allosteric GCase activator with reported late-phase research context
Target engagement confirmation in GBA-PD models
Allosteric GCase activation research
Non-competitive mechanism avoiding active-site chaperone inhibition
Sustained lysosomal GCase activity without chaperone-mediated competitive block
Cardiac repolarization endpoint studies in CNS programs
Documented negative thorough QT/QTc study
QTc interval monitoring in translational research models
Non-neurological GCase dysfunction research
Reported GCase activation across multiple tissue contexts
GCase pathway relevance validation in endometriosis models
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